N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-methoxyphenoxy)propanamide
Description
This compound features a thiazole core substituted with a 2-chlorophenyl group at position 2 and a methyl group at position 2. The methylene bridge connects the thiazole to a propanamide side chain modified with a 4-methoxyphenoxy moiety.
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-13-19(28-21(24-13)17-6-4-5-7-18(17)22)12-23-20(25)14(2)27-16-10-8-15(26-3)9-11-16/h4-11,14H,12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTMYRAAZNEGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C(C)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-methoxyphenoxy)propanamide is a synthetic organic compound with a complex structure that includes both thiazole and phenoxy moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory effects.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This structure features:
- A thiazole ring that contributes to its biological properties.
- A chlorophenyl group , which is often associated with enhanced pharmacological activity.
- A methoxyphenoxy group , which can influence the compound's solubility and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives are known for their ability to inhibit bacterial growth and have been studied for their efficacy against various pathogens.
Anticancer Activity
Several studies have explored the anticancer potential of thiazole-containing compounds. The mechanism often involves the induction of apoptosis in cancer cells, modulation of cell cycle progression, and inhibition of tumor growth. For example, derivatives with similar structures have shown effectiveness in targeting specific cancer cell lines, suggesting that this compound could possess similar properties.
Anti-inflammatory Effects
The compound's structural features suggest it may also exhibit anti-inflammatory properties. Compounds containing thiazole rings have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Table 1: Summary of Biological Activities
| Biological Activity | Related Compounds | Mechanism |
|---|---|---|
| Antimicrobial | Thiazole derivatives | Inhibition of bacterial cell wall synthesis |
| Anticancer | Similar thiazole analogs | Induction of apoptosis, cell cycle arrest |
| Anti-inflammatory | Thiazole-based compounds | Inhibition of cytokine production |
Case Study: Anticancer Activity Assessment
In a study assessing the anticancer effects of thiazole derivatives, compounds were tested against several cancer cell lines, including breast and lung cancer. The results indicated that certain derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole Derivatives with Anticancer Activity
highlights thiazole-based compounds (e.g., 7b and 11) with IC50 values of 1.61–1.98 μg/mL against HepG-2 hepatocellular carcinoma cells. These compounds share a 4-methylthiazole scaffold but differ in substituents:
- Compound 7b : Contains a phenylhydrazinecarbothioamide group.
- Compound 11: Features a propane hydrazonoyl chloride moiety.
However, its anticancer efficacy remains untested, unlike the validated activity of 7b and 11 .
Triazole and Thiadiazole Derivatives
describes 1,2,4-triazole derivatives (e.g., 7–9 ) with sulfonyl and fluorophenyl groups. These compounds exhibit tautomerism (thione vs. thiol forms), which influences their stability and reactivity. In contrast, the target compound’s thiazole core lacks this tautomeric behavior, suggesting greater structural rigidity and possibly reduced metabolic degradation .
Propanamide-Based Analogs
- N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (): Replaces the thiazole with a tetrazole ring, significantly altering electronic properties. Tetrazoles are known for metabolic stability but may reduce membrane permeability compared to thiazoles .
- Reference compound P22 (): A pesticidal propanamide with a difluorocyclopropyl group and fluoropyridinyl substituent. The target compound’s methoxyphenoxy group is less electronegative, likely reducing pesticidal activity but improving compatibility with mammalian targets .
Structural-Activity Relationships (SAR)
Key substituent effects:
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step pathways starting with cyclization of thiazole precursors followed by coupling with substituted propanamide moieties. Key steps include:
- Thiazole Core Formation : Cyclization of 2-(2-chlorophenyl)-4-methylthiazole derivatives using reagents like chloroacetyl chloride and triethylamine in dioxane, as described in similar thiazole syntheses .
- Propanamide Coupling : Reaction of the thiazole intermediate with 2-(4-methoxyphenoxy)propanoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : High-performance liquid chromatography (HPLC) is recommended for isolating the final product with >95% purity .
Optimization Tips : Control reaction temperatures (20–25°C for coupling steps) and use inert atmospheres to prevent oxidation. Yields can be improved by slow addition of reagents and post-reaction quenching with ice water to precipitate products .
Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and propanamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+ for C₂₁H₂₂ClN₂O₃S: 417.09) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) resolve impurities .
- X-ray Crystallography : For crystalline derivatives, single-crystal analysis provides definitive structural confirmation .
Advanced: How does the electronic environment of the thiazole ring influence the compound’s reactivity in substitution reactions?
The electron-deficient thiazole ring (due to the 2-chlorophenyl and methyl groups) facilitates nucleophilic aromatic substitution (NAS) at position 4. For example:
- Suzuki Coupling : The thiazole’s C5 position reacts with aryl boronic acids in Pd-catalyzed cross-couplings, enabling diversification .
- Electrophilic Substitution : The methyl group at C4 directs electrophiles to the C5 position, as shown in bromination studies of analogous thiazoles .
Mechanistic Insight : DFT calculations suggest that the electron-withdrawing chlorine stabilizes transition states during NAS, reducing activation energy .
Advanced: What strategies can resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?
Discrepancies in bioactivity (e.g., anticancer IC₅₀ values ranging from 1–50 μM) may arise from:
- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) and incubation times (24h vs. 48h) .
- Solubility Factors : Use of DMSO vs. PEG-400 carriers affects compound bioavailability .
Resolution Approach : Standardize assays using clinically relevant models (e.g., 3D tumor spheroids) and report partition coefficients (LogP) to account for solubility .
Advanced: How can computational methods predict the compound’s interaction with biological targets like kinases or GPCRs?
- Docking Studies : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR), focusing on hydrogen bonds between the propanamide carbonyl and Lys745 .
- MD Simulations : GROMACS trajectories (100 ns) reveal stable binding conformations of the thiazole ring in hydrophobic pockets .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with inhibitory potency to guide derivative design .
Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Racemization Risk : The propanamide’s chiral center may racemize under high-temperature or acidic conditions. Mitigate by using low-temperature coupling (0–5°C) and chiral catalysts like L-proline .
- Byproduct Formation : Thiazole dimerization can occur during scale-up. Add radical inhibitors (e.g., BHT) and monitor via inline FTIR .
Methodological: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Core Modifications : Synthesize analogs with varying substituents (e.g., replacing 4-methoxyphenoxy with 4-cyanophenoxy) .
- Biological Testing : Prioritize assays relevant to hypothesized targets (e.g., kinase inhibition for anticancer activity) .
- Data Analysis : Use multivariate regression to link structural descriptors (Hammett σ, LogP) to bioactivity .
Methodological: What in vitro and in vivo models are best suited for evaluating its pharmacokinetic profile?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
